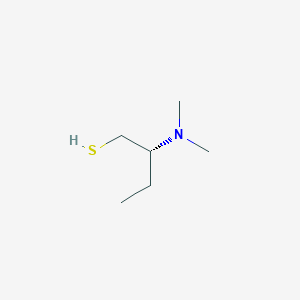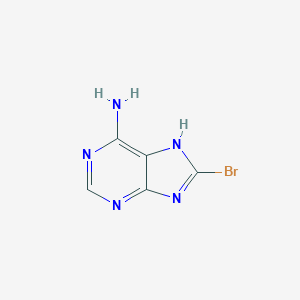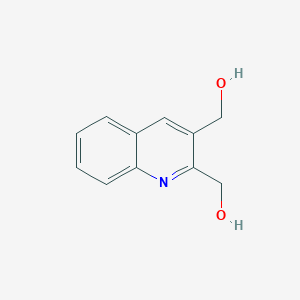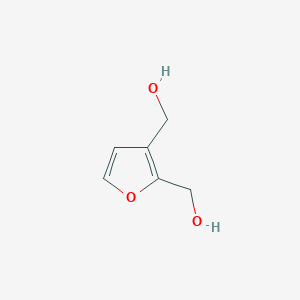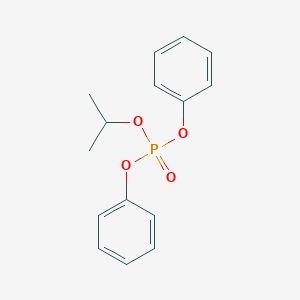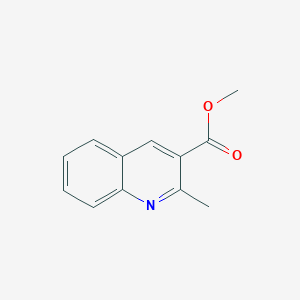![molecular formula C13H10N2O B057587 2-(1H-苯并[d]咪唑-2-基)苯酚 CAS No. 2963-66-8](/img/structure/B57587.png)
2-(1H-苯并[d]咪唑-2-基)苯酚
描述
Phenol, 2-(1H-benzimidazol-2-yl)-, also known as Phenol, 2-(1H-benzimidazol-2-yl)-, is a useful research compound. Its molecular formula is C13H10N2O and its molecular weight is 210.23 g/mol. The purity is usually 95%.
The exact mass of the compound Phenol, 2-(1H-benzimidazol-2-yl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32819. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phenol, 2-(1H-benzimidazol-2-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2-(1H-benzimidazol-2-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
电催化 CO2 还原
该化合物已被用于合成杂配钌配合物,这些配合物在电催化还原二氧化碳方面显示出前景 . 这些配合物通过不同的光谱和分析技术进行了仔细的表征 .
(1H-苯并[d]咪唑-2-基)(苯基)甲酮的合成
使用该化合物设计了一种通用的、廉价的、用途广泛的合成(1H-苯并[d]咪唑-2-基)(苯基)甲酮的方法 . 该方法涉及通过芳香醛和邻苯二胺形成 C-N 键 .
潜在的抗癌药物
该化合物已被用于合成一种新型的 Pd(II) 配合物,该配合物已显示出肿瘤抑制活性 . 对 Pd(II) 配合物与 DNA 相互作用的分子对接研究进一步证实了其抑制能力 .
抑制 HCT116 细胞系的增殖
与用作标准药物的 5-氟尿嘧啶相比,该化合物的大多数合成衍生物在更大程度上抑制了 HCT116(人结直肠)细胞系的增殖 .
作用机制
Target of Action
It is known that imidazole derivatives, which include this compound, have a broad range of biological properties and can interact with various biological targets .
Mode of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interactions with its targets and the resulting changes would depend on the specific biological activity.
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological properties .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Some imidazole derivatives have been reported to have antitumor activity . For instance, a Pd(II) complex with an imidazole derivative was found to have tumor inhibitory activity due to its antiangiogenic effect and promotion of apoptosis .
Action Environment
The chemical properties of imidazole derivatives, such as their solubility in water and other polar solvents, could potentially be influenced by environmental factors .
生化分析
Biochemical Properties
Phenol, 2-(1H-benzimidazol-2-yl) has been found to interact with sequence-specific DNA . The compound shows an excited state intra-molecular proton transfer pathway, having single absorption and dual emission characteristics . This property makes it useful in bio-sensing and biomedical diagnostics .
Cellular Effects
They can interact with DNA and influence cell function .
Molecular Mechanism
The molecular mechanism of Phenol, 2-(1H-benzimidazol-2-yl) involves interaction with DNA . The compound affects both single-stranded and double-stranded DNA, and its interaction mode with DNA could be non-covalent interactions .
Temporal Effects in Laboratory Settings
Phenol, 2-(1H-benzimidazol-2-yl) and its derivatives have been found to be thermally stable up to 200°C
Metabolic Pathways
Benzimidazole derivatives have been intensively studied for their potential as new generation anticancer agents .
Subcellular Localization
Its ability to interact with DNA suggests that it may localize to the nucleus .
属性
IUPAC Name |
2-(1H-benzimidazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-12-8-4-1-5-9(12)13-14-10-6-2-3-7-11(10)15-13/h1-8,16H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXMGTIHBYFTIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062746 | |
| Record name | Phenol, 2-(1H-benzimidazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2963-66-8 | |
| Record name | 2-(2′-Hydroxyphenyl)benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2963-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-(1H-benzimidazol-2-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002963668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2963-66-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-(1H-benzimidazol-2-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-(1H-benzimidazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Hydroxyphenyl)-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



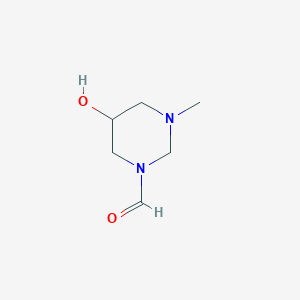
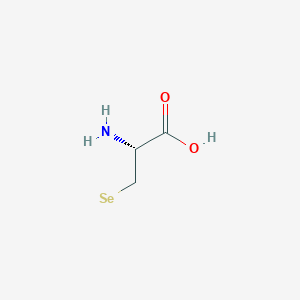
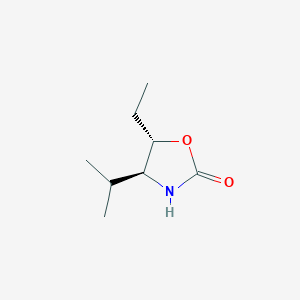
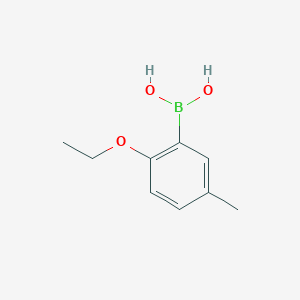
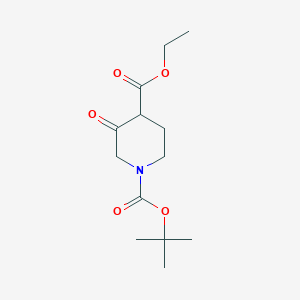
![3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B57516.png)

